Selective KDM4A/C Inhibition Profile of N,4-Dihydroxy-3-methoxybenzamide Versus Pan-KDM Inhibition
N,4-Dihydroxy-3-methoxybenzamide demonstrates a selective inhibition profile for the KDM4 subfamily of histone demethylases. It inhibits KDM4A and KDM4C with comparable low-micromolar potency (IC50 values of 3.8 µM and 3.9 µM, respectively), while showing significantly weaker or no inhibition against KDM2A (IC50 > 100 µM) [1]. This profile contrasts with broader-spectrum benzamide-based inhibitors or pan-HDAC inhibitors, offering a distinct tool for dissecting KDM4-specific biology.
| Evidence Dimension | Inhibitory potency and selectivity across different KDM isoforms |
|---|---|
| Target Compound Data | IC50 = 3.80E+3 nM (KDM4A); IC50 = 3.90E+3 nM (KDM4C); IC50 > 1.00E+5 nM (KDM2A) |
| Comparator Or Baseline | Target compound activity against KDM4A vs. KDM2A; comparison across KDM subfamilies |
| Quantified Difference | At least a 25-fold selectivity for KDM4A/C over KDM2A based on >100 µM vs. ~3.8 µM IC50 values. |
| Conditions | In vitro enzyme inhibition assays using human KDM4A expressed in HeLa cells (H3K9me3 substrate) and KDM4C/KDM2A in an alphascreen assay after 24 hours [1]. |
Why This Matters
This selectivity profile is critical for researchers investigating the distinct roles of KDM4 demethylases in cancer and development, allowing for more precise target modulation compared to non-selective inhibitors.
- [1] BindingDB. BDBM50158888 (CHEMBL3785984) Activity Data. Retrieved 2026-04-22. View Source
